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Compound of Interest

Compound Name: Triphenylmethanethiol

Cat. No.: B167021

L  Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Triphenylmethanethiol (Trityl thiol), a critical reagent in organic synthesis and various
applications within drug development and materials science. This document details its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a
centralized resource for its structural characterization.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of Triphenylmethanethiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data (Predicted)

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
) Aromatic Protons
~7.20-7.50 Multiplet 15H
(ortho, meta, para)
~ 3.5 (variable) Singlet 1H Thiol Proton (-SH)
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Note: Predicted values are based on typical chemical shifts for aromatic protons and the thiol

proton. The exact chemical shift of the thiol proton can vary significantly depending on solvent,

concentration, and temperature.

Table 2: 13C NMR Data (Predicted)

Chemical Shift (6) ppm

Assignment

Quaternary Carbon (ipso-C attached to three

s phenyl rings)

~ 130 Aromatic CH (ortho-carbons)
~128 Aromatic CH (meta-carbons)
~ 127 Aromatic CH (para-carbons)
~ 65 Quaternary Carbon (C-S)

Note: Predicted values are based on known chemical shifts for triphenylmethyl compounds.

The chemical shift for the carbon attached to sulfur is an estimation.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of Triphenylmethanethiol is available through the NIST
WebBook.[1] The following table lists the major absorption bands and their assignments.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Assignment Intensity
~ 3060 Aromatic C-H Stretch Medium

~ 2570 S-H Stretch Weak

~ 1595, 1490, 1445 Aromatic C=C Stretch Strong
750700 Aromatic C-H Out-of-Plane Strong

Bending

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.benchchem.com/product/b167021?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C3695770&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory
Check Availability & Pricing

Mass Spectrometry (MS)

A detailed experimental mass spectrum for Triphenylmethanethiol is not readily available in
the public domain. However, based on the principles of mass spectrometry, the following

fragmentation pattern can be predicted.

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z Proposed Fragment Notes

276 [C19H16S]* e Molecular lon (M*e)

Loss of «SH radical (trityl

243 [(CeHs)sCl* ] _
cation) - Likely base peak
Loss of benzene from the trityl
165 [CizHo]* ) )
cation (fluorenyl cation)
77 [CeHs]* Phenyl cation

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
o Weigh approximately 10-20 mg of Triphenylmethanethiol.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry vial.

e Transfer the solution to a standard 5 mm NMR tube.
IH NMR Acquisition:

e Spectrometer: A 400 MHz or higher field NMR spectrometer.
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Solvent: CDCIz

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

Acquisition Parameters:

o Spectral Width: 0-15 ppm

o Number of Scans: 16-32

o Relaxation Delay: 1-2 seconds

13C NMR Acquisition:

Spectrometer: A 100 MHz or higher field NMR spectrometer.

Solvent: CDCIz

Reference: CDCls at 77.16 ppm.

Pulse Sequence: A standard proton-decoupled 13C experiment (e.g., zgpg30).

Acquisition Parameters:
o Spectral Width: 0-200 ppm
o Number of Scans: 1024 or more, depending on concentration.

o Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

e Thoroughly grind 1-2 mg of Triphenylmethanethiol with approximately 100-200 mg of dry,
IR-grade potassium bromide (KBr) in an agate mortar and pestle.
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e Place the resulting fine powder into a pellet die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

Data Acquisition:

e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

e Method: Transmission.

e Procedure:

o

Acquire a background spectrum of the empty sample compartment.

[¢]

Place the KBr pellet containing the sample in the spectrometer's sample holder.

[¢]

Acquire the sample spectrum over a range of 4000-400 cm~1.

[e]

The final spectrum is the ratio of the sample spectrum to the background spectrum,
displayed in either transmittance or absorbance.

Mass Spectrometry (GC-MS)

Sample Preparation:

e Prepare a dilute solution of Triphenylmethanethiol (e.g., 1 mg/mL) in a volatile organic
solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

¢ Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
 lonization Mode: Electron lonization (EIl) at 70 eV.

e GC Conditions:

o Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
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o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
o Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 pm).

o Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of
15°C/min, and hold for 5 minutes.

e MS Conditions:
o Mass Range: Scan from m/z 40 to 400.

o Source Temperature: 230°C.

o

Quadrupole Temperature: 150°C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Triphenylmethanethiol.
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Spectroscopic Analysis Workflow for Triphenylmethanethiol

Sample Preparation

Triphenylmethanethiol

Dissolve in Prepare KBr Dissolve in
Deuterated Solvent Pellet Volatile Solvent

Data Acquisition

NMR Spectrometer

(*H & 1°C) FTIR Spectrometer

Data/Analysis

Chemical Shifts,
Multiplicities,
Coupling Constants

Peak Positions Mass Spectrum
& Intensities & Fragmentation Pattern

Structural Elucidatign

Structure Confirmation of

Triphenylmethanethiol

Click to download full resolution via product page

Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b167021?utm_src=pdf-body-img
https://www.benchchem.com/product/b167021?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

References

o 1. triphenylmethanethiol [webbook.nist.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of Triphenylmethanethiol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167021#spectroscopic-data-of-triphenylmethanethiol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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